molecular formula C20H22Br2N2O3 B5559978 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide

Cat. No.: B5559978
M. Wt: 498.2 g/mol
InChI Key: NGEMIZNETGKKDO-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide typically involves a multi-step process. The initial step often includes the bromination of 2-methoxyphenyl and 4-bromo-5-methyl-2-propan-2-ylphenol. The brominated intermediates are then subjected to a condensation reaction with acetamide under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetamide
  • **N-[(E)-(5-fluoro-2-methoxyphenyl)methylideneamino]-2-(4-fluoro-5-methyl-2-propan-2-ylphenoxy)acetamide

Uniqueness

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide is unique due to its specific bromine substitutions, which confer distinct chemical and biological properties compared to its chloro and fluoro analogs

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Br2N2O3/c1-12(2)16-9-17(22)13(3)7-19(16)27-11-20(25)24-23-10-14-8-15(21)5-6-18(14)26-4/h5-10,12H,11H2,1-4H3,(H,24,25)/b23-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEMIZNETGKKDO-AUEPDCJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.